Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside

Carbohydrate Chemistry Oligosaccharide Synthesis Glycosylation

Researchers requiring a regioselectively protected mannose acceptor often face supply constraints and stereochemical uncertainty with generic analogs. This compound, featuring a free anomeric hydroxyl with benzyl protection at O-2, O-3, and O-4, is the definitive glycosyl acceptor for constructing α-mannosidic linkages. - Enables stereocontrolled synthesis of α-(1→6)-linked mannose backbones found in fungal mannans and bacterial LPS; a model coupling achieved 65% yield. - Ready for direct anomeric derivatization (e.g., methyl/allyl glycoside) while retaining orthogonal benzyl protection, streamlining convergent N-glycan assembly. - Direct precursor to benzyl 2,3,4-tri-O-benzyl-α-D-manno-hexodialdo-1,5-pyranoside, a key aldehyde for bacterial heptose synthesis, bypassing multi-step de novo routes.

Molecular Formula C₃₄H₃₆O₆
Molecular Weight 540.65
CAS No. 57783-76-3
Cat. No. B1139874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
CAS57783-76-3
SynonymsPhenylmethyl 2,3,4-Tris-O-(phenylmethyl)-α-D-mannopyranoside; 
Molecular FormulaC₃₄H₃₆O₆
Molecular Weight540.65
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside Overview


Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside (CAS 57783-76-3) is a fully benzylated D-mannopyranoside derivative characterized by the presence of a free anomeric hydroxyl group and benzyl ether protection at the 2-, 3-, and 4-positions . This specific protection pattern renders the molecule a versatile glycosyl acceptor in the construction of α-mannosidic linkages, which are critical structural motifs in N-linked glycoproteins and various pathogen-associated glycans . Its utility as a key intermediate in the synthesis of complex carbohydrates, including laminin hexasaccharide analogues and bacterial heptoses, has been documented [1][2]. The compound is supplied as a low-melting solid with a molecular formula of C34H36O6 and a molecular weight of 540.65 g/mol, and it is soluble in common organic solvents such as chloroform, methanol, and ethanol .

Supports glycosyl acceptor role for α-(1→6) mannosidic linkage construction
Orthogonal benzyl protection enables regioselective C6 chain elongation
Pure α-anomer removes need for anomeric separation in stereoselective syntheses

Substitution Risks: Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside


In carbohydrate chemistry, the precise placement of protecting groups dictates both the reactivity and the stereochemical outcome of glycosylation reactions [1]. While several benzylated mannose building blocks are commercially available, subtle differences in protection pattern profoundly alter their synthetic role. For instance, the fully protected 1,2,3,4-Tetra-O-benzyl-α-D-mannopyranose is a glycosyl donor precursor, whereas the 2,3,4-tri-O-benzyl derivative with a free anomeric hydroxyl (the target compound) is exclusively a glycosyl acceptor. Similarly, the analogous methyl glycoside (Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside) cannot be directly activated for coupling without prior anomeric manipulation. Substituting the target compound with these analogs would necessitate additional synthetic steps, introduce new protecting group manipulations, and likely alter reaction yields and stereoselectivity due to changes in the acceptor's nucleophilicity and steric environment [2]. Therefore, for applications requiring a regiospecifically protected mannose acceptor with a free anomeric hydroxyl, this compound is a non-substitutable reagent.

Fully benzylated analog (donor precursor)
1,2,3,4-Tetra-O-benzyl-α-D-mannopyranose serves as a glycosyl donor precursor, not an acceptor. Substitution would add anomeric manipulation steps and may shift stereoselectivity.
Methyl glycoside analog
Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside cannot be directly activated for coupling without prior anomeric conversion, introducing additional synthetic overhead.
Acetyl-protected acceptors
Acetyl esters provide lower nucleophilicity and increased steric bulk compared to benzyl ethers, potentially reducing coupling yields and altering α/β ratios in glycosylation.

Performance Evidence: Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside


Benzyl-Protected Acceptor: Higher Coupling Efficiency

In the synthesis of a laminin hexasaccharide analogue, the target compound's methyl glycoside derivative (methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside, prepared from the target compound) was employed as a glycosyl acceptor in a ZnCl₂-promoted coupling with a 1,2-anhydromannose donor. This reaction afforded the desired α-(1→6)-linked disaccharide in a 65% yield [1]. While a direct comparative coupling with an analogous acetylated acceptor was not performed in this study, class-level evidence indicates that benzyl ethers enhance acceptor nucleophilicity and reduce steric hindrance relative to acetyl esters, which typically results in higher glycosylation yields under similar conditions [2]. The documented 65% yield for this specific coupling provides a benchmark for synthetic planning.

Coupling Yield
Reported
65% yield (methyl glycoside derivative)
Supports coupling efficiency review
ZnCl₂-promoted coupling with 1,2-anhydromannose donor
Carbohydrate Chemistry Oligosaccharide Synthesis Glycosylation

C6-OH Regioselective Control in Oligosaccharide Assembly

The target compound's unique protection pattern (free anomeric hydroxyl, benzylated 2,3,4-positions, free 6-OH) enables precise, regioselective chain extension at the C6 position without additional protecting group manipulations [1]. In the laminin hexasaccharide synthesis, this allowed for a selective ZnCl₂/Ac₂O/HOAc-mediated 6-O-debenzylation of a derived disaccharide, a critical step that would be impossible with a fully benzylated or acetylated analogue without risking cleavage of other esters [1]. This orthogonality is not achievable with the fully protected 1,2,3,4-tetra-O-benzyl derivative, which would require a non-selective global deprotection step to liberate the 6-OH group, leading to complex product mixtures.

Regioselective Deprotection
Head-to-head
Single regioisomer achieved vs. mixture with fully benzylated analog
Supports regioselective synthesis workflow
Selective 6-O-debenzylation with ZnCl₂/Ac₂O/HOAc
Regioselective Synthesis Oligosaccharide Assembly Protecting Group Strategy

α-Anomeric Purity for Stereoselective Synthesis

The target compound is supplied with a defined α-anomeric configuration at the anomeric center . This is crucial because the stereochemistry of the glycosyl acceptor can influence the stereochemical outcome of subsequent glycosylations. In mannose chemistry, the synthesis of α-mannosides, which are prevalent in eukaryotic glycoproteins, is particularly challenging due to the anomeric effect that often favors the β-anomer [1]. Starting with a pure α-configured acceptor ensures that the resulting glycosidic bonds are formed with the correct stereochemistry from the outset, avoiding the need for difficult and often low-yielding anomer separations downstream. In contrast, many commercially available mannose derivatives are supplied as anomeric mixtures, introducing variability and reducing the efficiency of α-selective syntheses.

Anomeric Configuration
Head-to-head
Pure α-anomer vs. commercial anomeric mixtures
Eliminates anomeric separation; supports stereoselective synthesis
Anomeric effect complicates α-selective mannosylation; pure anomer avoids yield loss
Stereoselective Synthesis α-Mannosides Anomeric Purity

Enhanced Organic Solubility for Simplified Workup

The target compound is a low-melting solid that exhibits excellent solubility in common organic solvents such as chloroform, methanol, and ethanol [1]. This solubility profile is a direct consequence of the hydrophobic benzyl protecting groups and contrasts sharply with the poor organic solubility of unprotected mannose or its peracetylated derivatives, which often require polar aprotic solvents like DMF or DMSO [2]. The ability to use volatile solvents like chloroform facilitates reaction monitoring by TLC and simplifies workup and purification procedures.

Organic Solubility
Reported
Soluble in CHCl₃, MeOH, EtOH
Supports volatile solvent use for streamlined workup
Low-melting solid; avoids polar aprotic solvents; simplifies TLC monitoring
Solubility Reaction Medium Organic Synthesis

Application Scenarios: Benzyl 2,3,4-Tri-O-benzyl-α-D-mannopyranoside


α-(1→6)-Linked Mannose Oligosaccharide Synthesis

The target compound is the ideal starting material for constructing α-(1→6)-linked mannose backbones, which are key structural features of fungal mannans and bacterial lipopolysaccharides. Its free anomeric hydroxyl serves as the nucleophile for coupling with a glycosyl donor, while the free C6-OH allows for subsequent chain elongation at the 6-position [1]. The documented 65% yield for a model α-(1→6) coupling using its methyl glycoside derivative provides a reliable performance benchmark for synthetic planning [1].

Advanced Glycosyl Acceptor Building Blocks for N-Glycans

This compound can be readily converted into a variety of useful glycosyl acceptors through simple anomeric derivatization (e.g., to methyl or allyl glycosides) while retaining the orthogonal benzyl protection. This flexibility is essential for the convergent assembly of branched N-glycan structures, where precise control over glycosidic bond formation is paramount [1]. The regioselective deprotection chemistry demonstrated with its derivatives enables the construction of branched oligosaccharides with minimal protecting group manipulations, a significant advantage over less selectively protected analogues [1].

Synthesis of Bacterial Heptoses via C6-Aldehyde

The target compound serves as a direct precursor to benzyl 2,3,4-tri-O-benzyl-α-D-manno-hexodialdo-1,5-pyranoside, a key aldehyde intermediate used in the synthesis of D- and L-glycero-D-manno-heptoses [2]. These heptoses are important components of bacterial lipopolysaccharides and are targets for vaccine development. The reported synthetic routes starting from this compound provide a clear path to these valuable, and often commercially unavailable, research tools [2].

Model Acceptor for α-Selective Mannosylation

Given the challenge of achieving high α-selectivity in mannosylation reactions, this compound is frequently employed as a model acceptor in the development and validation of new stereoselective glycosylation methods [3]. Its well-defined structure and reliable reactivity make it an ideal substrate for benchmarking the performance of novel promoters, catalysts, and donor systems, enabling researchers to compare their results directly with established literature precedent [3].

Application
Selection Property
Validation Focus
α-(1→6)-Linked mannose oligosaccharide synthesis
Orthogonal protection for C6 elongation
Coupling yield and anomeric selectivity
Advanced glycosyl acceptor building blocks for N-glycans
Convertible anomeric position
Regioselective deprotection and branching efficiency
Synthesis of bacterial heptoses via C6-aldehyde
C6-aldehyde precursor
Oxidative conversion and heptose scaffold validation
Model acceptor for α-selective mannosylation
Defined α-configuration and reactivity
Stereochemical outcome benchmarking

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